molecular formula C8H7F3OS B13097358 2-Methoxy-5-(trifluoromethyl)benzenethiol

2-Methoxy-5-(trifluoromethyl)benzenethiol

Cat. No.: B13097358
M. Wt: 208.20 g/mol
InChI Key: UHEUPPZSYHEVFI-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)benzenethiol (CAS: 1260511-76-9) is a sulfur-containing aromatic compound with the molecular formula C₈H₇F₃OS and a molecular weight of 208.20 g/mol . The compound features a methoxy (-OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position on a benzene ring, with a thiol (-SH) functional group. Its structural uniqueness makes it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. For example, derivatives of this compound are utilized in synthesizing phenothiazine-based drugs and antiviral agents like Letermovir .

Storage conditions for the compound are typically unspecified, though its reactivity as a thiol suggests the need for inert atmospheres or low temperatures to prevent oxidation. The MDL number (MFCD29921981) and GHS pictogram data indicate standard safety protocols for handling thiols, including precautions against skin/eye irritation .

Properties

Molecular Formula

C8H7F3OS

Molecular Weight

208.20 g/mol

IUPAC Name

2-methoxy-5-(trifluoromethyl)benzenethiol

InChI

InChI=1S/C8H7F3OS/c1-12-6-3-2-5(4-7(6)13)8(9,10)11/h2-4,13H,1H3

InChI Key

UHEUPPZSYHEVFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(trifluoromethyl)benzenethiol typically involves the introduction of the methoxy and trifluoromethyl groups onto a benzenethiol scaffold. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 2-methoxy-5-(trifluoromethyl)benzene is treated with a thiolating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid or sulfoxide.

    Reduction: The compound can be reduced to remove the trifluoromethyl group, yielding a simpler benzenethiol derivative.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Simpler benzenethiol derivatives.

    Substitution: Various substituted benzenethiol compounds.

Scientific Research Applications

2-Methoxy-5-(trifluoromethyl)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)benzenethiol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with target proteins, potentially inhibiting their function or altering their activity. The methoxy group may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Applications Synthesis Yield (If Available)
This compound 1260511-76-9 C₈H₇F₃OS 208.20 -SH, -OCH₃, -CF₃ Pharmaceutical intermediates N/A
2-Methoxy-5-(trifluoromethyl)aniline 349-65-5 C₈H₈F₃NO 191.15 -NH₂, -OCH₃, -CF₃ Letermovir synthesis N/A
2-Methoxy-5-(trifluoromethyl)phenylthiourea 1377582-02-9 C₉H₉F₃N₂OS 262.24 -NHCSNH₂, -OCH₃, -CF₃ Pharmaceuticals, agrochemicals N/A
5-Chloro-2-methylbenzenethiol 18858-06-5 C₇H₇ClS 158.65 -SH, -Cl, -CH₃ Organic synthesis N/A

Key Observations :

  • Substituent Effects : Replacing the thiol (-SH) in the target compound with an amine (-NH₂) (e.g., 2-Methoxy-5-(trifluoromethyl)aniline) reduces molecular weight by ~17 g/mol and alters reactivity. The amine derivative is pivotal in synthesizing Letermovir, highlighting its role in antiviral drug development .
  • Thiourea Derivatives : The thiourea analog (CAS 1377582-02-9) introduces a -NHCSNH₂ group, increasing molecular weight and enhancing hydrogen-bonding capacity, which is advantageous in drug-receptor interactions .
  • Halogen vs. Trifluoromethyl : 5-Chloro-2-methylbenzenethiol (CAS 18858-06-5) substitutes -CF₃ with -Cl and -CH₃, reducing electron-withdrawing effects and altering solubility and stability .

Heterocyclic and Boronic Acid Derivatives

Table 2: Heterocyclic and Cross-Coupling Intermediates

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
5-(Trifluoromethyl)benzoxazole-2(3H)-thione 13451-80-4 C₈H₄F₃NOS 219.19 Benzoxazole-thione hybrid Heterocyclic chemistry, catalysis
2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid 1630193-64-4 C₇H₇BF₃NO₃ 220.94 Boronic acid, pyridine ring Suzuki-Miyaura cross-coupling

Key Observations :

  • Benzoxazole-Thione Hybrid : The fused benzoxazole ring in 13451-80-4 enhances aromatic stability and offers sites for metal coordination, making it useful in catalysis .
  • Boronic Acid Derivative : The pyridine-boronic acid analog (CAS 1630193-64-4) is tailored for cross-coupling reactions, a stark contrast to the thiol group’s nucleophilic reactivity .

Biological Activity

2-Methoxy-5-(trifluoromethyl)benzenethiol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the thiol group contributes to its reactivity and interaction with biological targets.

The chemical formula for this compound is C9H8F3OS, with a molecular weight of approximately 224.22 g/mol. The presence of both methoxy and trifluoromethyl groups indicates potential for diverse interactions in biological systems.

PropertyValue
Molecular FormulaC9H8F3OS
Molecular Weight224.22 g/mol
IUPAC NameThis compound
CAS Number123456-78-9 (example)

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The thiol group can form disulfide bonds or participate in redox reactions, influencing cellular signaling pathways.

Antioxidant Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antioxidant properties. The presence of the methoxy group may also contribute to the overall radical scavenging ability of the compound. Studies have shown that similar compounds can effectively reduce oxidative stress markers in vitro.

Antimicrobial Properties

Compounds containing thiol groups are recognized for their antimicrobial activities. Preliminary studies suggest that this compound may possess significant antibacterial properties against gram-positive and gram-negative bacteria, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit tyrosinase, an enzyme involved in melanin production, making it a candidate for skin whitening agents. In vitro assays have shown that related compounds can effectively inhibit tyrosinase activity by binding to the active site.

Case Studies

  • Antioxidant Study : A study published in MDPI demonstrated that derivatives of trifluoromethylbenzene exhibited significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cultured cells . This suggests that this compound could have similar protective effects.
  • Antimicrobial Activity : Research conducted on thiol-containing compounds revealed their effectiveness against various bacterial strains, highlighting their potential as novel antimicrobial agents . In particular, derivatives with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts.
  • Enzyme Inhibition : A study focusing on tyrosinase inhibitors identified several trifluoromethylbenzene derivatives with promising inhibitory effects . These findings indicate that this compound might serve as a lead compound for developing new skin-lightening agents.

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